molecular formula C12H12O B2780262 3-Benzylcyclopent-2-en-1-one CAS No. 67100-39-4

3-Benzylcyclopent-2-en-1-one

Cat. No.: B2780262
CAS No.: 67100-39-4
M. Wt: 172.227
InChI Key: QTXNAXAZAHYCSE-UHFFFAOYSA-N
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Description

3-Benzylcyclopent-2-en-1-one is an organic compound with the molecular formula C12H12O It features a cyclopentene ring substituted with a benzyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylcyclopent-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between benzaldehyde and cyclopentanone. This reaction is catalyzed by a base such as sodium hydroxide.

    Dehydration: The aldol product undergoes dehydration to form the desired enone structure. This step can be facilitated by heating the reaction mixture or using a dehydrating agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Benzylcyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the benzyl group.

Scientific Research Applications

3-Benzylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylcyclopent-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the benzyl group can engage in aromatic interactions. These interactions can influence biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: Lacks the benzyl group and has different reactivity.

    Benzylacetone: Contains a similar benzyl group but with a different ketone placement.

    Cyclopent-2-en-1-one: Similar ring structure but without the benzyl substitution.

Uniqueness

3-Benzylcyclopent-2-en-1-one is unique due to the combination of a cyclopentene ring, a benzyl group, and a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3-benzylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTXNAXAZAHYCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-ethoxy-2-cyclopenten-1-one (5 g, 0.89 mol) in THF (70 mL) was added at room temperature to a solution of 2M benzyl magnesium chloride (800 mL) under N2 and stirred for 6 h. The resulting mixture was poured into a solution of 30% H2SO4 and stirred for 5 h. The resulting organic layer was separated, and the aqueous layer was extracted with several portions of ether. The combined organic layer was dried (MgSO4), and concentrated in vacuo to give the title compound (3.1 g, 35%) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

The general procedure for the preparation of substrates using 3-ethoxycyclopentenone (0.88 g, 7.0 mmol) and benzylmagnesium chloride (10 mmol, 1 M in diethyl ether) gave, after flash chromatography (2:1 hexanes:ethyl acetate) and Kugelrohr distillation (0.4 torr, 200° C.), the title compound as a white solid (0.58 g, 50%). m.p. 32-33° C. Spectroscopic data were consistent with previously reported data for this compound.3
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a −78° C. solution of benzyl magnesium chloride (14.3 mL, 28.5 mmol, 1.2 eq, 2 M solution in THF) in ether (50 mL) was slowly added 3-ethoxycyclopent-2-enone (2.84 mL, 23.8 mmol, 1 eq.). The reaction mixture was warmed up to −30° C. over 1 hour. At this point, a 1 M solution of HCl was added to the reaction mixture until the pH was adjusted to 1 as indicated by litmus paper. The solution was warmed up to room temperature and the layers were separated. The aqueous phase was extracted with 40 mL of Et2O (3×) and the combined organic layers were washed with 100 mL of brine (1×), dried over anhydrous MgSO4 and concentrated in vacuo. The residual oil was purified by flash chromatography (25% EtOAc/hexanes) to give (3.1 g, 76% yield) of the title compound as a colorless oil.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
76%

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